molecular formula C25H27N2O6- B12348361 (2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

Cat. No.: B12348361
M. Wt: 451.5 g/mol
InChI Key: ZVHNNCSUTNWKFC-OAQYLSRUSA-M
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Description

®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups. These groups are commonly used in peptide synthesis to protect amine functionalities during chemical reactions. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The carboxylic acid group is a key functional group in organic chemistry, known for its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the protection of the piperazine ring with Boc and Fmoc groups. This can be achieved by reacting the piperazine with Boc anhydride and Fmoc chloride under basic conditions. The carboxylic acid group can be introduced through subsequent reactions, such as oxidation of an alcohol precursor or hydrolysis of an ester intermediate .

Industrial Production Methods

Industrial production of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of ®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid depends on its specific application. In peptide synthesis, the Boc and Fmoc groups protect the amine functionalities, preventing unwanted side reactions. The carboxylic acid group can participate in various chemical reactions, such as forming amide bonds with amines. The piperazine ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-N-Boc-4-N-Fmoc-2-Piperazine carboxylic acid is unique due to the presence of both Boc and Fmoc protecting groups, which allow for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .

Properties

Molecular Formula

C25H27N2O6-

Molecular Weight

451.5 g/mol

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-12-26(14-21(27)22(28)29)23(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29)/p-1/t21-/m1/s1

InChI Key

ZVHNNCSUTNWKFC-OAQYLSRUSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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